[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic compound that features both pyrazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole and pyrrole derivatives. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atoms, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrrol-2-yl)methyl][(1H-pyrazol-4-yl)methyl]amine
- [(3-methyl-1H-pyrazol-4-yl)methyl][(1H-pyrrol-2-yl)methyl]amine
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and pyrrole rings in the same molecule provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C14H22N4/c1-4-7-18-11-13(12(2)16-18)9-15-10-14-6-5-8-17(14)3/h5-6,8,11,15H,4,7,9-10H2,1-3H3 |
InChI Key |
WXLNNEUGKFRNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=CN2C |
Origin of Product |
United States |
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